4-[(4-methylphenyl)amino]-3-nitrobenzonitrile
Overview
Description
4-[(4-Methylphenyl)amino]-3-nitrobenzonitrile is an organic compound characterized by its aromatic structure, which includes a nitro group and a nitrile group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(4-methylphenyl)amino]-3-nitrobenzonitrile typically involves the nitration of 4-[(4-methylphenyl)amino]benzonitrile. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful temperature management to avoid decomposition of the product.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of microreactor technology has also been explored to optimize the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 4-[(4-Methylphenyl)amino]-3-nitrobenzonitrile undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitrile group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Ammonia or primary amines, often in the presence of a base.
Oxidation: Potassium permanganate or other strong oxidizing agents.
Major Products Formed:
Reduction: 4-[(4-Methylphenyl)amino]-3-aminobenzonitrile.
Substitution: Various amide derivatives.
Oxidation: Compounds with additional oxygen-containing functional groups.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a building block in the development of bioactive compounds.
Medicine: Explored for its potential use in drug discovery and development, particularly in the synthesis of pharmaceutical intermediates.
Mechanism of Action
The mechanism of action of 4-[(4-methylphenyl)amino]-3-nitrobenzonitrile is primarily related to its ability to undergo various chemical transformations. The nitro group can participate in redox reactions, while the nitrile group can engage in nucleophilic substitution. These properties make it a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific application and the nature of the derivatives formed from this compound .
Comparison with Similar Compounds
4-[(4-Methoxyphenyl)amino]-3-nitrobenzonitrile: Similar structure but with a methoxy group instead of a methyl group.
4-[(4-Methylphenyl)amino]-3-aminobenzonitrile: The reduced form of the compound with an amino group instead of a nitro group.
4-[(4-Methylphenyl)amino]-3-cyanobenzonitrile: A compound with a cyano group instead of a nitro group.
Uniqueness: 4-[(4-Methylphenyl)amino]-3-nitrobenzonitrile is unique due to the presence of both a nitro group and a nitrile group on the benzene ring. This combination of functional groups allows for a wide range of chemical reactions and applications, making it a valuable intermediate in various fields of research and industry .
Properties
IUPAC Name |
4-(4-methylanilino)-3-nitrobenzonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O2/c1-10-2-5-12(6-3-10)16-13-7-4-11(9-15)8-14(13)17(18)19/h2-8,16H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWAXRQQZZKCQPL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=C(C=C(C=C2)C#N)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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